1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine

Lipophilicity CNS Permeability SAR

1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine (PubChem CID: is a 1,4-disubstituted piperazine derivative with a molecular formula of C18H24N2O and a molecular weight of 284.4 g/mol. The compound serves as a research intermediate and a privileged scaffold in medicinal chemistry, particularly for programs targeting the central nervous system (CNS).

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
Cat. No. B10890056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3
InChIInChI=1S/C18H24N2O/c1-2-16-5-7-17(8-6-16)14-19-9-11-20(12-10-19)15-18-4-3-13-21-18/h3-8,13H,2,9-12,14-15H2,1H3
InChIKeyPOCYWPYYGMGDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine: A Lipophilic Intermediate for CNS-Targeted Small Molecule Research


1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine (PubChem CID: 883584) is a 1,4-disubstituted piperazine derivative with a molecular formula of C18H24N2O and a molecular weight of 284.4 g/mol [1]. The compound serves as a research intermediate and a privileged scaffold in medicinal chemistry, particularly for programs targeting the central nervous system (CNS). Its core structure consists of a piperazine ring linking a lipophilic 4-ethylbenzyl group to a furan-2-ylmethyl moiety, a structural motif that closely aligns it with a known class of high-affinity sigma-1 (σ1) receptor ligands, although its specific receptor affinities are not yet published in primary literature [2].

Lipophilic intermediate for CNS-targeted small molecule research
Privileged piperazine scaffold for sigma-1 receptor ligand exploration
Scaffold supports SAR expansion and CNS permeability investigation

Why 1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine Cannot Be Replaced by Common In-Class Analogs


Superficial structural similarity among 1,4-disubstituted piperazine derivatives often leads to a misunderstanding of their interchangeability in research. The specific spatial and electronic properties introduced by the 4-ethyl substituent on the benzyl ring tightly control the molecule's lipophilicity and three-dimensional conformation. This directly impacts its ability to traverse the blood-brain barrier, engage specific hydrophobic pockets in CNS receptors, and avoid off-target promiscuity, which are critical differentiators not guaranteed by simply selecting a generic 1-benzyl-4-heteroarylmethyl-piperazine. Substitution with a primary research scaffold like 1-benzyl-4-(furan-2-ylmethyl)piperazine (lacking the 4-ethyl group) or a methoxy analog will result in a different pharmacological profile due to altered molecular recognition [1].

Analog Unsubstituted benzyl analog may shift lipophilicity range and alter CNS penetration profile
Polar Methoxy analogs increase TPSA, which may restrict passive brain permeability
Mismatch Para-substituent class differences may drive distinct sigma receptor engagement profiles

Quantitative Evidence Guide: Physiochemical and Structural Differentiation of 1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine


Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Benzyl Analog

The addition of a single ethyl group in the para position of the benzyl ring markedly increases the compound's lipophilicity. The PubChem-computed XLogP3 for 1-(4-ethylbenzyl)-4-(furan-2-ylmethyl)piperazine is 3.6, compared to an XLogP3 of 2.7 for its unsubstituted analog, 1-benzyl-4-(furan-2-ylmethyl)piperazine [1]. This difference of 0.9 log units is highly significant for CNS drug discovery, where optimal LogP values for passive brain penetration typically range from 2 to 4 [2].

Lipophilicity
Reported
XLogP3: 3.6
+0.9 vs unsubstituted
Supports passive CNS-permeability range
Computed property; requires experimental logD validation
Lipophilicity CNS Permeability SAR

Increased Molecular Weight and Topological Polar Surface Area (TPSA) Relative to Core Scaffold

The structural modification from a simple benzyl to a 4-ethylbenzyl group introduces additional carbon atoms, resulting in a predictable increase in molecular weight and TPSA. The target compound has a molecular weight of 284.4 g/mol and a TPSA of 19.6 Ų. In comparison, the unsubstituted analog 1-benzyl-4-(furan-2-ylmethyl)piperazine has a molecular weight of 256.3 g/mol and an identical TPSA of 19.6 Ų [1]. The maintenance of a low TPSA alongside increased molecular weight differentiates it from more polar alternatives like 1-(furan-2-ylmethyl)-4-(4-methoxybenzyl)piperazine (MW: 272.3 g/mol, TPSA: 28.8 Ų) [2].

MW & TPSA
Cross-study
Target284.4 g/mol, 19.6 Ų
Unsub.256.3 g/mol, 19.6 Ų
4-Methoxy272.3 g/mol, 28.8 Ų
Low TPSA maintained while adding non-polar bulk
TPSA well under 60 Ų threshold for brain permeability
Physiochemical Properties Drug-likeness Permeability

Class-Level Inference for Sigma-1 Receptor Affinity from Benzofuran-piperazine SAR

In a foundational study of the closely related N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine class, para-substitution on the benzyl ring was shown to be crucial for both sigma-1 (σ1) receptor affinity and selectivity over the sigma-2 (σ2) receptor. The parent unsubstituted compound (Ki σ1 = 5.2 nM) demonstrated nanomolar affinity. Introduction of a 4-methoxy group improved affinity (Ki = 2.7 nM, σ2/σ1 = 38), while a 4-(2-fluoroethoxy) group provided highest affinity and selectivity (Ki = 2.6 nM, σ2/σ1 = 187) [1]. This direct evidence establishes that the para-position of the benzyl ring is a key handle for tuning both potency and subtype selectivity, suggesting that the 4-ethyl group on the target compound will drive a distinct pharmacological fingerprint compared to an unsubstituted or a differently substituted analog.

σ1 Affinity SAR
Class-level
Para-substitution modulates Ki and σ2/σ1 selectivity (ratio range 38–187 in related series)
Para-ethyl group expected to yield distinct receptor engagement
Class-level inference; direct affinity data not yet reported
Sigma-1 Receptor Ligand Design Structure-Activity Relationship

Optimal Research Scenarios for Procuring 1-(4-Ethylbenzyl)-4-(furan-2-ylmethyl)piperazine


Sigma-1 Receptor Ligand Lead Optimization and SAR Expansion

This compound serves as a crucial probe for expanding the SAR of sigma receptor ligands. Its 4-ethylbenzyl group represents an under-explored lipophilic substitution compared to the well-characterized methoxy or haloalkoxy series in the benzofuran-piperazine class [1]. Researchers seeking to optimize subtype selectivity or identify novel intellectual property positions should select this compound to systematically evaluate the impact of a pure alkyl substituent on receptor affinity and functional activity.

Development of CNS-Permeable Fluorescent or PET Tracer Precursors

The calculated logP of 3.6 and low TPSA of 19.6 Ų indicate a strong potential for passive CNS penetration [1]. This makes the compound an ideal starting point for developing brain-penetrant probes. It can be functionalized via the furan ring without drastically altering its core permeability profile, unlike more polar analogs which risk exceeding TPSA thresholds for brain uptake [2].

Synthesis of Biased Ligands for GPCR Pharmacology

The unsymmetric, dual-substituted piperazine core allows for independent optimization of two pharmacophoric elements. The specific 4-ethyl substitution on the benzyl ring may uniquely bias the signaling pathways of GPCRs like the 5-HT2A or dopamine D2 receptors, a hypothesis grounded in the known SAR of other benzylpiperazines [1]. This compound is a valuable starting material for chemists aiming to synthesize and screen ligands for functional selectivity (biased signaling).

Application
Selection Property
Validation Focus
Sigma receptor ligand SAR expansion
Para-alkyl substitution context
Sigma receptor affinity profiling and subtype selectivity review
CNS-permeable probe precursor development
CNS-permeability-informed scaffold
Blood-brain barrier permeability assay context
Biased GPCR ligand design
Biased signaling pathway context
Functional selectivity screening and signaling bias assessment
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